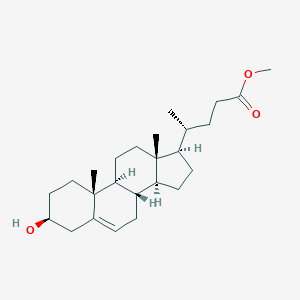
Ácido 5-coleno-24-oico, 3-hidroxi-, éster metílico, (3beta)-
Descripción general
Descripción
CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-: is a bile acid derivative It is a monohydroxy bile acid and serves as a precursor for other bile acids
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)- is used as a precursor for synthesizing other complex molecules. It is also studied for its reactivity and potential to form novel compounds .
Biology: In biological research, this compound is used to study lipid metabolism and bile acid pathways. It helps in understanding the role of bile acids in various physiological processes .
Medicine: Its role in regulating cholesterol levels is of particular interest .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
Mecanismo De Acción
Target of Action
The primary target of CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-, also known as Methyl-3β-hydroxycholenate, is the ROR gamma . The ROR gamma is a nuclear receptor that plays a crucial role in the regulation of several biological processes, including immune and inflammatory responses, lipid metabolism, and circadian rhythm.
Mode of Action
Methyl-3β-hydroxycholenate interacts with ROR gamma, acting as a modulator
Análisis Bioquímico
Biochemical Properties
It is known to be a regulator of ROR gamma , a nuclear receptor that plays critical roles in regulation of immune and inflammatory responses, as well as in circadian rhythm .
Cellular Effects
Given its role as a ROR gamma regulator , it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a ROR gamma regulator , it may exert its effects at the molecular level through binding interactions with this nuclear receptor, potentially influencing enzyme activity and changes in gene expression .
Metabolic Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)- typically involves the esterification of the corresponding acid. The reaction conditions often include the use of methanol as a solvent and an acid catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reaction is carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Oxidized bile acid derivatives.
Reduction: Reduced bile acid derivatives.
Substitution: Various substituted bile acid esters.
Comparación Con Compuestos Similares
Cholic acid: Another bile acid with similar functions but different structural features.
Chenodeoxycholic acid: A bile acid with two hydroxyl groups, differing in its hydroxylation pattern.
Lithocholic acid: A bile acid with a single hydroxyl group at a different position.
Uniqueness: CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)- is unique due to its specific hydroxylation pattern and esterification, which influence its reactivity and biological activity.
Propiedades
IUPAC Name |
methyl 4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h6,16,18-22,26H,5,7-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIZYXAQQBADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942338 | |
| Record name | Methyl 3-hydroxychol-5-en-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20231-57-6 | |
| Record name | NSC84140 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-hydroxychol-5-en-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[k]fluoranthene](/img/structure/B33198.png)

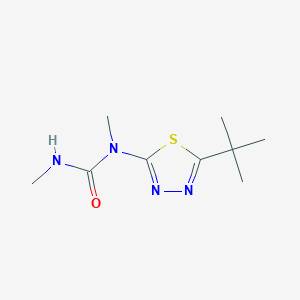
![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)
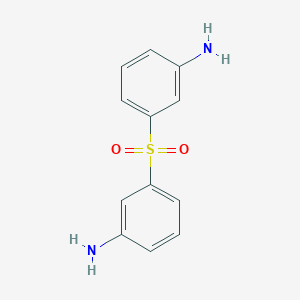

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)
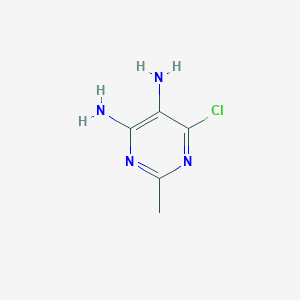
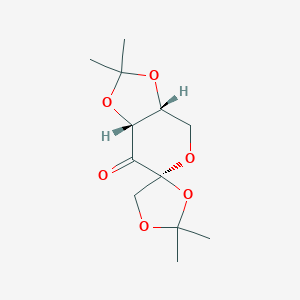
![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)
